molecular formula C20H18O5 B1659573 [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate CAS No. 6602-57-9

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate

Cat. No.: B1659573
CAS No.: 6602-57-9
M. Wt: 338.4 g/mol
InChI Key: JNQWRURUWJRANG-UHFFFAOYSA-N
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Description

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate is a complex organic compound that features a benzofuran ring, an oxoethyl group, and a methylphenoxy propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various methods such as free radical cyclization, proton quantum tunneling, and photocyclization . For [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate, a plausible synthetic route could involve the following steps:

    Formation of Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed using a cyclization reaction.

    Introduction of Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction.

    Attachment of Methylphenoxy Propanoate: The final step involves esterification to attach the methylphenoxy propanoate moiety.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves optimizing the reaction conditions to achieve high yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

CAS No.

6602-57-9

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

[2-(1-benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate

InChI

InChI=1S/C20H18O5/c1-14-5-4-7-16(11-14)23-10-9-20(22)24-13-17(21)19-12-15-6-2-3-8-18(15)25-19/h2-8,11-12H,9-10,13H2,1H3

InChI Key

JNQWRURUWJRANG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCC(=O)OCC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)OCC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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